4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine
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Overview
Description
4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is a chemical compound with the molecular formula C8H8ClN3. It is a member of the pyrrolopyrimidine family, characterized by a fused pyrrole and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7-methylpyrrolo[1,2-A]pyrimidine with amines in the presence of a catalytic amount of hydrochloric acid . The process can be optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Suzuki Coupling: This reaction often uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine yields the corresponding aminopyrimidine derivative .
Scientific Research Applications
4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory disorders.
Pharmaceutical Intermediates: This compound is used in the synthesis of various pharmaceutical compounds, particularly those targeting kinase pathways.
Biological Research: It is employed in studies investigating cellular signaling pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating cellular signaling pathways involved in disease processes . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar chemical properties and applications.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A compound used in kinase inhibitor research.
Uniqueness: 4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methyl and chloro substituents enhance its binding affinity and selectivity for certain kinase targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C8H8ClN3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-7-methylpyrrolo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H8ClN3/c1-5-2-8-11-7(10)3-6(9)12(8)4-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
IANKHGFUHVYISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)N=C(C=C2Cl)N |
Origin of Product |
United States |
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